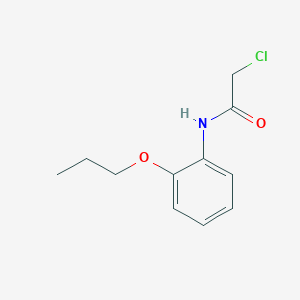

2-chloro-N-(2-propoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-propoxyphenyl)acetamide typically involves the reaction of 2-propoxyphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process is similar but optimized for higher yields and purity. The reaction is conducted in a solvent like dichloromethane, and the product is purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom undergoes SN2 displacement with nucleophiles, forming derivatives with varied functional groups.

Reaction with Hydroxide Ions

In alkaline conditions (e.g., NaOH in H2O/EtOH), the chlorine is replaced by a hydroxyl group, yielding N-(2-propoxyphenyl)glycolamide :

ClCH2CONH Ar+OH−→HOCH2CONH Ar+Cl−

Conditions : 1.0 M NaOH, 60°C, 4–6 hours .

Reaction with Amines

Primary/secondary amines (e.g., isopropylamine) displace chlorine, producing N-alkyl/aryl-substituted acetamides :

ClCH2CONH Ar+RNH2→RNHCH2CONH Ar+HCl

Conditions : Excess amine, DMF, 80°C, 12 hours .

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Yield | Reference |

|---|---|---|---|

| 6 M HCl, reflux, 8 h | 2-Propoxyaniline + chloroacetic acid | 85–90% | |

| 2 M NaOH, 70°C, 6 h | 2-Propoxyaniline + sodium chloroacetate | 78–83% |

Comparative Reactivity of Analogues

Reactivity trends for chloroacetamides depend on substituent electronic effects:

| Compound | Hydrolysis Rate (k, h−1) | SN2 Reactivity |

|---|---|---|

| 2-Chloro-N-(2-propoxyphenyl)acetamide | 0.12 | Moderate |

| 2-Chloro-N-(4-nitrophenyl)acetamide | 0.25 | High |

| 2-Chloro-N-(2-methylphenyl)acetamide | 0.08 | Low |

Electron-withdrawing groups (e.g., nitro) increase hydrolysis and substitution rates, while electron-donating groups (e.g., methyl) reduce reactivity .

Side Reactions and By-Products

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-propoxyphenyl)acetamide is widely used in scientific research, particularly in:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Medicine: As a potential lead compound in the development of new pharmaceuticals.

Industry: Used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The exact mechanism of action of 2-chloro-N-(2-propoxyphenyl)acetamide depends on its application. In biochemical research, it may interact with specific proteins or enzymes, altering their activity or function. The molecular targets and pathways involved are still under investigation, but it is believed to affect protein-protein interactions and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(2,6-xylyl)acetamide

- 2-chloro-N-(4-chlorophenethyl)acetamide

- 2-chloro-N-(3-ethylphenyl)acetamide

Uniqueness

2-chloro-N-(2-propoxyphenyl)acetamide is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in proteomics research, where it can be used to study specific protein interactions that other similar compounds may not affect .

Biologische Aktivität

2-Chloro-N-(2-propoxyphenyl)acetamide is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Understanding its mechanisms of action, therapeutic potentials, and biological interactions is essential for further development in medicinal chemistry.

- Molecular Formula : C12H14ClNO2

- Molecular Weight : 241.70 g/mol

- Chemical Structure : The compound features a chloro group, an acetamide functional group, and a propoxy-substituted phenyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that modifications in the chemical structure can enhance the efficacy against resistant bacterial strains. The introduction of specific substituents can lead to increased potency against pathogens like Staphylococcus aureus and Salmonella spp. .

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects. In vitro assays have shown that it can inhibit key inflammatory pathways, such as the NF-κB signaling pathway, which is crucial in the regulation of immune responses. This inhibition correlates with reduced production of pro-inflammatory cytokines .

Neuroprotective Effects

Recent studies highlight the neuroprotective capabilities of related compounds. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) production and enhancing cellular resilience against neurotoxicity .

Mechanistic Studies

Mechanistic investigations reveal that this compound may act through multiple pathways:

- Inhibition of Enzymatic Activity : It has been observed to inhibit enzymes involved in inflammatory responses and neurotransmitter degradation.

- Receptor Binding : The compound's affinity for various receptors can be influenced by its structural characteristics, affecting its biological activity significantly.

Case Studies

Several case studies have documented the effects of this compound in different biological contexts:

- Antimicrobial Efficacy : A study assessed the compound's efficacy against clinical isolates of resistant bacteria, demonstrating significant zones of inhibition compared to control groups .

- Neuroprotection in Animal Models : In scopolamine-induced models of Alzheimer's disease, administration of related compounds led to improved cognitive function and reduced neuronal apoptosis, suggesting a protective role against neurodegeneration .

- Inflammation Reduction : In vivo studies showed that treatment with this compound resulted in decreased levels of inflammatory markers in models of induced inflammation .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Related Compound A | High | Moderate | High |

| Related Compound B | Low | High | Low |

Eigenschaften

IUPAC Name |

2-chloro-N-(2-propoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZGUMBKRZRFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.